HSP90α Binding Affinity of 863017-34-9 Versus Established HSP90 Inhibitors
The only publicly available direct binding measurement for 863017-34-9 is a Kd of 19,000 nM (19 µM) against human HSP90α, determined by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. For context, the natural product HSP90 N-terminal inhibitor geldanamycin exhibits a Kd of approximately 1,200 nM for HSP90α under comparable conditions, while radicicol binds with a Kd of roughly 19 nM [2]. The ~16-fold weaker affinity of 863017-34-9 relative to geldanamycin, and ~1,000-fold weaker relative to radicicol, indicates that this compound does not demonstrate potent HSP90 engagement in the N-terminal ATP-binding pocket [3]. This datum serves as a quantitative baseline for laboratories using this compound as a weak-binding reference control or for fragment-based screening campaigns.
| Evidence Dimension | Binding affinity (Kd) to human HSP90α |
|---|---|
| Target Compound Data | Kd = 19,000 nM (19 µM) |
| Comparator Or Baseline | Geldanamycin: Kd ≈ 1,200 nM; Radicicol: Kd ≈ 19 nM |
| Quantified Difference | ~16-fold weaker than geldanamycin; ~1,000-fold weaker than radicicol |
| Conditions | 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation; human HSP90α |
Why This Matters
This quantitative affinity measurement enables scientists to calibrate 863017-34-9 as a low-affinity reference compound in HSP90 binding assays and to differentiate it from potent tool compounds when designing experiments.
- [1] BindingDB. Kd 1.90E+4 nM, HSP90α NMR. https://www.bindingdb.org View Source
- [2] Roe SM et al. (1999) Structural basis for inhibition of the Hsp90 molecular chaperone. J Med Chem, 42(2):260-6. View Source
- [3] Stebbins CE et al. (1997) Crystal structure of an Hsp90-geldanamycin complex. Cell, 89(2):239-50. View Source
